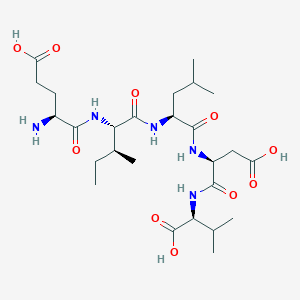

Glu-Ile-Leu-Asp-Val

説明

The compound “Glu-Ile-Leu-Asp-Val” is a pentapeptide composed of the amino acids glutamic acid, isoleucine, leucine, aspartic acid, and valine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

科学的研究の応用

細胞接着研究

EILDVは、フィブロネクチンのタイプIII結合セグメントドメインに見られる活性ペンタペプチド配列のアナログです 。これは、発生生物学、免疫学、およびがん研究における基本的なプロセスである細胞接着において重要な役割を果たします。 EILDV内のトリペプチド配列LDVは、ヒト、ウシ、ラット種間で保存されており、異なる生物種間での細胞接着機構の研究に貴重なツールとなります .

薬物送達システム

EILDV配列は、生物学的膜を介した薬物の輸送を促進する能力のために、薬物送達システムの開発に利用されてきました。 例えば、ヒトプロトンカップルドペプチドトランスポーターであるhPEPT1を標的とすることで、胃腸管における薬物の吸収を高めるために使用できます .

腫瘍転移の抑制

研究では、EILDVとその誘導体が実験的腫瘍転移を抑制できることが示されています。 EILDVの表面固定化は、腫瘍細胞の付着を促進することが判明しており、これは癌細胞の拡散を防ぐために利用できる可能性があります .

神経幹細胞の増殖

EILDVを含む細胞外マトリックス(ECM)分子の短鎖ペプチドは、神経幹細胞の接着と増殖をサポートすることが明らかになっています。 このアプリケーションは、再生医療および神経変性疾患の治療において特に関連しています .

リアルタイムアミノ酸検出

EILDVは、アミノ酸および病理学的に関連するペプチドのリアルタイム検出における進行中の研究の一部です。 EILDVを含むアミノ酸とペプチドを識別できる機能化ナノポアは、診断および単一分子タンパク質配列決定の用途向けに開発されています .

ペプチド移行研究

EILDV配列は、hPEPT1などのトランスポーターを介したペプチドの移行を理解する研究に使用されています。 この研究は、ペプチドベースの治療薬の開発とペプチド薬の薬物動態の理解に不可欠です .

生合成と生理学的プロセス

タンパク質の構成要素として、EILDVはさまざまな生合成経路に関与しています。 その研究は、エピジェネティックな調節や腫瘍代謝などの生理学的および病理生理学的プロセスを理解するために不可欠です .

プロテオフォーム同定

EILDVの研究は、代替RNAスプライシングおよび翻訳後修飾に起因するタンパク質の変異であるプロテオフォームの同定に貢献しています。 これは、健康と病気におけるタンパク質の機能と構造に関する知識を深めるために重要です .

作用機序

Target of Action

Glu-Ile-Leu-Asp-Val, also known as EILDV (human, bovine, rat), is an analogue of an active pentapeptide . The primary target of EILDV (human, bovine, rat) is cell adhesion . It has an active tripeptide amino acid sequence LDV that is conserved in human, bovine, and rat .

Mode of Action

The interaction of EILDV (human, bovine, rat) with its targets results in significant activity for cell adhesion inhibition . This means that EILDV (human, bovine, rat) can prevent cells from adhering to each other or to extracellular matrices, which is a crucial process in many biological functions and disease states.

Result of Action

The molecular and cellular effects of EILDV (human, bovine, rat) action primarily involve the inhibition of cell adhesion . This could potentially affect a variety of biological processes, including tissue development, immune response, and wound healing, among others. It could also have implications in pathological conditions where cell adhesion plays a key role, such as in cancer metastasis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as “Glu-Ile-Leu-Asp-Val” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

In industrial settings, the production of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of activation, coupling, and deprotection, ensuring high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

Peptides undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized, especially at meth

特性

IUPAC Name |

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)/t14-,15-,16-,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKCCODFKUZEMT-KZVLABISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

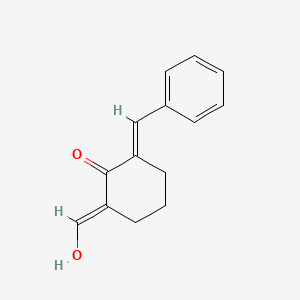

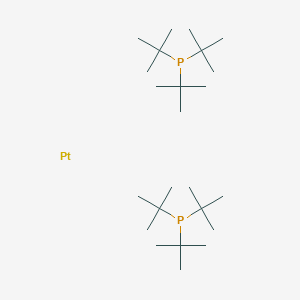

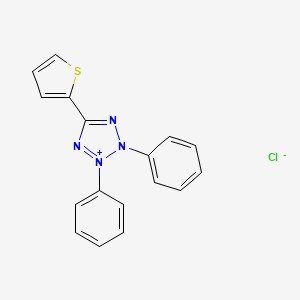

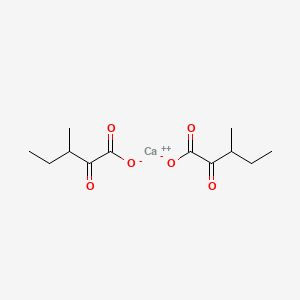

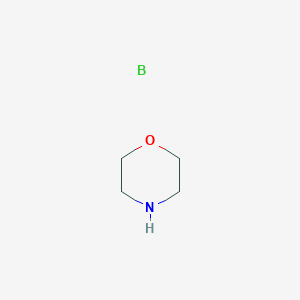

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glu-Ile-Leu-Asp-Val interact with its target and what are the downstream effects of this interaction?

A: this compound primarily interacts with integrins, specifically α4β1 integrin, on the surface of cells. [, , ] This interaction is crucial for cell adhesion to fibronectin, a process that influences cell migration, proliferation, and differentiation. [, , ] Blocking this interaction with EILDV peptides has been shown to inhibit cell adhesion and migration on fibronectin-coated surfaces. [, , ]

Q2: Does this compound influence the attachment of cells other than tumor cells?

A: Yes, studies using rabbit lens epithelial cells (TOTL-86) showed that EILDV, even at concentrations of 500 and 1000 micrograms/ml, did not inhibit the attachment of these cells. [] This suggests that the inhibitory effect of EILDV might be cell-type specific.

Q3: What are the implications of this compound's interaction with α4β1 integrin for T cell function?

A: The interaction between this compound and α4β1 integrin is crucial for T cell migration to sites of inflammation. [] Studies have demonstrated that treating T cells with this compound peptide inhibited their ability to mediate contact hypersensitivity responses in a murine model. [] This highlights the potential of targeting this interaction for modulating immune responses.

Q4: Are there any alternative cellular adhesion systems that cells might use in the presence of this compound?

A: While this compound can inhibit cell adhesion on fibronectin, it does not completely prevent cellular outgrowth. [] This suggests that cells might utilize alternative adhesion systems, such as other integrins or non-integrin receptors, to maintain attachment. [] For instance, bovine endodermal cells were shown to utilize vitronectin, another extracellular matrix protein, for attachment in the presence of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。